
A-71915: A Technical Guide for Researchers and
Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A 71915

Cat. No.: B1664746 Get Quote

An in-depth overview of the potent and selective natriuretic peptide receptor-A antagonist, A-

71915, including its purchasing information, biochemical properties, mechanism of action, and

detailed experimental protocols.

This technical guide provides a comprehensive resource for researchers, scientists, and drug

development professionals working with A-71915. This document consolidates key supplier

information, physicochemical properties, and detailed experimental methodologies to facilitate

its use in laboratory settings. The guide also delves into the molecular signaling pathways

affected by A-71915, offering a deeper understanding of its biological function.

Supplier and Purchasing Information
A-71915 is available from several reputable suppliers of research chemicals. The following

table summarizes essential purchasing and storage information.
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Parameter Value Source(s)

CAS Number 132956-87-7 [1][2]

Molecular Formula C₆₉H₁₁₆N₂₆O₁₅S₂ [1][2]

Molecular Weight 1613.95 g/mol [1][2]

Purity
≥95% (typically assessed by

HPLC)
[1][2]

Solubility Soluble in water to 1 mg/mL [1][2]

Storage
Store at -20°C for long-term

stability.
[1][2]

Appearance
Typically a white to off-white

powder

Sequence

RCXGGRIDRIXRC

(Modifications: X-3 = Cha, X-

11= D-Tic, Cys-13 = C-terminal

amide, Disulfide bridge: 2-13)

[1][2]

Note: Researchers should always refer to the supplier-specific certificate of analysis for batch-

specific information.

Biochemical Properties and Mechanism of Action
A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A

(NPRA), also known as guanylyl cyclase-A (GC-A).[2][3][4] NPRA is the primary receptor for

atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), hormones that play a

critical role in cardiovascular homeostasis. The binding of these endogenous ligands to NPRA

activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic

guanosine monophosphate (cGMP).[5] cGMP, in turn, acts as a second messenger, activating

downstream effectors such as cGMP-dependent protein kinase (PKG), cGMP-gated ion

channels, and cGMP-regulated phosphodiesterases to mediate various physiological

responses, including vasodilation, natriuresis, and inhibition of cell growth.[4][6]
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A-71915 exerts its antagonistic effect by competing with ANP and BNP for binding to NPRA,

thereby inhibiting the production of cGMP and blocking the downstream signaling cascade.

Quantitative Pharmacological Data
The potency and competitive nature of A-71915 have been characterized in various in vitro

studies. The following table summarizes key pharmacological parameters.

Parameter Value Cell Line/System Reference

pKi 9.18 Not specified [2][3][4]

Ki 0.65 nM NB-OK-1 cells [3]

pA2 9.48

NB-OK-1 cells

(against ANP-induced

cGMP production)

[3]

pA2 7.51

Human fat cells

(against ANP-induced

lipolysis)

[7]

Signaling Pathway
The signaling pathway initiated by the activation of NPRA and the inhibitory action of A-71915

are depicted in the following diagram.
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NPRA signaling pathway and the inhibitory action of A-71915.

Experimental Protocols
This section provides detailed methodologies for key experiments involving A-71915, based on

published literature.

Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of A-71915 to

NPRA. Specific details may need to be optimized based on the cell line and experimental

setup.

Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.

Materials:

Cells or tissues expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells)

Radiolabeled ligand (e.g., [¹²⁵I]-ANP)
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A-71915

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation fluid

Scintillation counter

Procedure:

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the

homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding

buffer. Determine the protein concentration of the membrane preparation.

Competition Binding: In a microplate, combine the membrane preparation, a fixed

concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations

of A-71915.

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for

a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the

log concentration of A-71915. Fit the data to a one-site competition model to determine the

IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a radioligand binding assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1664746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cGMP Assay
This protocol outlines a general method for measuring the effect of A-71915 on ANP-induced

cGMP production.

Objective: To determine the functional antagonist potency (pA₂) of A-71915.

Materials:

NPRA-expressing cells (e.g., NB-OK-1 cells)

Cell culture medium

ANP

A-71915

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

Lysis buffer

cGMP enzyme immunoassay (EIA) kit

Procedure:

Cell Culture: Culture NPRA-expressing cells to near confluency in appropriate culture plates.

Pre-treatment: Pre-incubate the cells with varying concentrations of A-71915 in the presence

of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

Stimulation: Add varying concentrations of ANP to the wells and incubate for a short period

(e.g., 10-15 minutes) to stimulate cGMP production.

Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided

lysis buffer.

cGMP Measurement: Measure the concentration of cGMP in the cell lysates using a

competitive EIA kit according to the manufacturer's instructions.
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Data Analysis: Construct dose-response curves for ANP in the absence and presence of

different concentrations of A-71915. Perform a Schild analysis to determine the pA₂ value,

which provides a measure of the antagonist's potency.

Lipolysis Assay
This protocol is based on the methodology described by Moro et al. (2004) to assess the effect

of A-71915 on ANP-induced lipolysis in adipocytes.[7]

Objective: To evaluate the inhibitory effect of A-71915 on ANP-stimulated glycerol release from

adipocytes.

Materials:

Isolated human or rodent adipocytes

Krebs-Ringer bicarbonate buffer supplemented with glucose, BSA, and adenosine

deaminase

ANP

A-71915

Glycerol assay kit

Procedure:

Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

Incubation: Incubate a suspension of isolated adipocytes in the Krebs-Ringer buffer.

Treatment: Add ANP at a concentration that elicits a submaximal lipolytic response, in the

absence or presence of increasing concentrations of A-71915.

Lipolysis: Incubate the adipocyte suspension at 37°C with gentle shaking for a defined period

(e.g., 90-120 minutes).
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Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer

below the floating fat cells) for glycerol measurement.

Glycerol Measurement: Determine the glycerol concentration in the collected samples using

a colorimetric or fluorometric glycerol assay kit.

Data Analysis: Express the results as the amount of glycerol released per unit of lipid or

protein. Plot the ANP-stimulated glycerol release as a function of A-71915 concentration to

determine the inhibitory potency.
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Workflow for a lipolysis assay in isolated adipocytes.
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Conclusion
A-71915 is a valuable pharmacological tool for studying the physiological and pathological

roles of the natriuretic peptide system. Its high potency and selectivity for NPRA make it an

ideal antagonist for in vitro and in vivo investigations. This technical guide provides a

centralized resource to aid researchers in the procurement, handling, and experimental

application of A-71915, with the goal of advancing our understanding of NPRA-mediated

signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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